4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-9-8-5(6)4-7(11)10-8/h2-3H,4H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBHWDCXWOGDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(=O)NC2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The pyrrolo[2,3-b]pyridine core is frequently constructed via cyclocondensation reactions between aminopyrrole derivatives and active methylene compounds. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with acetylacetone or malononitrile under acidic conditions to form fused pyrrolopyridine systems . Adapting this approach, the introduction of a methoxy group at position 4 could involve using a methoxy-substituted active methylene precursor.
A plausible pathway involves refluxing 2-amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile with malononitrile in acetic acid and catalytic HCl. The reaction proceeds through nucleophilic attack at the carbonyl carbon, followed by cyclization and dehydration to yield the target scaffold. Spectroscopic validation via IR would confirm the presence of C=O (1670–1680 cm⁻¹) and C=N (1580–1600 cm⁻¹) stretches, while ¹H NMR would resolve the methoxy proton as a singlet near δ 3.8 ppm .
Halogenation and Nucleophilic Methoxylation
A two-step halogenation-methoxylation sequence offers a modular route to install the methoxy group. Starting with 4-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, nucleophilic aromatic substitution (SNAr) with sodium methoxide in DMF at 100°C could displace bromide with methoxy. This method parallels the bromination of 7-azaindole derivatives using N-bromosuccinimide (NBS) in dichloromethane .
Key considerations include:
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Electrophilic activation : Electron-withdrawing groups (e.g., the lactam) enhance reactivity at position 4.
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Solvent effects : Polar aprotic solvents like DMF facilitate SNAr by stabilizing the transition state.
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Catalysis : Crown ethers may improve methoxide nucleophilicity in non-polar media.
Post-reaction purification via silica gel chromatography and recrystallization from ethanol/water would yield the product, with mass spectrometry (MS) confirming the molecular ion peak at m/z 204.2 [M+H]⁺.
Suzuki-Miyaura Coupling for Aryl Functionalization
While the target compound lacks an aryl group, the Suzuki-Miyaura protocol from WO2006063167A1 can be adapted to introduce methoxy via boronate intermediates. For example, coupling 4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with a methoxyphenylboronic acid under Pd catalysis would install the methoxy moiety.
Representative conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (3:1)
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Temperature: 80°C, 12 h
This method’s versatility is evidenced by its application in synthesizing 5-aryl-7-azaindoles , though yields may vary based on steric and electronic factors.
Lactam Formation via Cyclization
The 2(3H)-one lactam is critical to the structure. One approach involves cyclizing 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using a dehydrating agent like PCl₅ or EDCl/HOBt. Alternatively, Hofmann rearrangement of a 2-amide precursor under basic conditions could yield the lactam.
Mechanistic pathway :
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Activation : Carboxylic acid converted to acyl chloride.
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Intramolecular amidation : Attack by the pyrrole nitrogen forms the lactam ring.
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Work-up : Neutralization and extraction isolates the product.
IR spectroscopy would confirm lactam formation via a strong C=O stretch at ~1700 cm⁻¹ .
Protective Group Strategies
Temporary protection of the pyrrole nitrogen is often necessary during synthesis. The patent WO2006063167A1 employs tosyl (Ts) groups, which are introduced using TsCl in dichloromethane with aqueous NaOH. Deprotection is achieved via hydrolysis with tetra-n-butylammonium fluoride (TBAF) in THF at 60–90°C.
Example protocol :
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Protection : 1H-pyrrolo[2,3-b]pyridin-2(3H)-one + TsCl → 1-tosyl derivative.
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Functionalization : Methoxylation at position 4.
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Deprotection : TBAF in THF, 80°C, 2 h.
Spectroscopic and Analytical Validation
Successful synthesis requires rigorous characterization:
| Technique | Key Features | Expected Data |
|---|---|---|
| IR | C=O (lactam), C=N (aromatic), OCH₃ | 1700, 1580, 1250 cm⁻¹ |
| ¹H NMR | Methoxy protons, pyrrole H, aromatic H | δ 3.8 (s, 3H), δ 6.7–7.4 (m, 3H) |
| ¹³C NMR | Lactam carbonyl, methoxy carbon, aromatic carbons | δ 165.2 (C=O), δ 55.1 (OCH₃), δ 110–140 |
| MS | Molecular ion, fragmentation pattern | m/z 204.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Purification | Advantages |
|---|---|---|---|---|
| Cyclocondensation | 60–75% | Moderate | Column chromatography | One-pot, fewer steps |
| Halogenation-methoxylation | 45–60% | High | Recrystallization | Precise functionalization |
| Suzuki coupling | 50–70% | High | Column chromatography | Modular aryl introduction |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
Scientific Research Applications
Biological Activities
- Anticancer Properties
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Inhibition of SGK-1 Kinase
- A notable application of 4-methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is its role as an inhibitor of SGK-1 kinase. SGK-1 is implicated in various diseases, including renal and cardiovascular disorders. Inhibiting this kinase may provide therapeutic benefits in managing electrolyte balance and cell proliferation associated with these conditions .
- Neuroprotective Effects
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of pyrrolo[2,3-b]pyridine derivatives. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific signaling pathways was highlighted as a mechanism for its anticancer effects.
Case Study 2: SGK-1 Inhibition
In a preclinical study, researchers investigated the effects of this compound on SGK-1 activity in renal cells. The findings demonstrated a marked reduction in SGK-1 expression following treatment with the compound, suggesting its potential as a therapeutic agent for renal diseases associated with abnormal SGK-1 activity.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell growth and survival.
Comparison with Similar Compounds
Impact of Methoxy Substitution
- Kinase Inhibition : The methoxy group in this compound enhances its resemblance to the pyrrolopyrimidine scaffold of tofacitinib, a JAK inhibitor. This substitution may improve selectivity for kinase targets like JAK3 or CDKs .
- Cytotoxicity: In quinazolinone derivatives (e.g., compound 4h in ), the combination of 4-methoxyphenyl and 4-fluorophenyl groups resulted in significant cytotoxicity (IC₅₀ < 1 μM), highlighting the synergistic effect of methoxy and fluoro substituents .
Role of Halogenation
- 3,3-Dibromo Derivatives : Bromination at the 3-position () increases molecular weight and polarity, making these compounds valuable intermediates for further functionalization but less bioactive in isolation .
- 4-Chloro Derivatives : Chlorine substitution (e.g., 4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) is associated with moderate cytotoxicity but requires additional pharmacophores for enhanced activity .
Alkylation Effects
Hybrid Scaffolds
- Meriolin 16 : This hybrid structure combines the 4-methoxy-pyrrolopyridine core with a pyridine-diamine moiety, demonstrating potent inhibition of leukemia cell proliferation (IC₅₀ < 10 nM). The methoxy group is critical for maintaining planar geometry, facilitating intercalation with DNA or kinase domains .
Biological Activity
4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is an organic compound characterized by its unique structure, which combines features of both pyridine and pyrrole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H8N2O
- Molecular Weight : 164.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFRs, which are crucial for cell proliferation and differentiation. The inhibition of these receptors can lead to reduced tumor growth in various cancer models.
- Enzyme Inhibition : It has been identified as a potential inhibitor for several kinases, including the colony-stimulating factor 1 receptor (CSF1R), which plays a significant role in macrophage biology and has implications in cancer therapy .
Biological Activity Data
Research indicates that this compound exhibits a range of biological activities:
Case Studies
Several studies have highlighted the efficacy of this compound in different therapeutic contexts:
- Cancer Research : A study demonstrated that derivatives of this compound inhibited the growth of leukemia cells by blocking tubulin assembly and inducing apoptosis. The most active compounds showed GI50 values comparable to established chemotherapeutics like combretastatin A-4 .
- Macrophage Modulation : The compound's ability to inhibit CSF1R suggests it could be useful in therapies targeting macrophage-related diseases, including cancer and autoimmune disorders. Its selectivity for CSF1R over other kinases indicates potential for reduced side effects compared to broader kinase inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives?
The compound is typically synthesized via condensation reactions between 7-azaoxindoles and aldehydes. For example, 3-benzylidene derivatives are prepared by reacting 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with aldehydes (e.g., 4-methoxybenzaldehyde) in toluene under inert conditions, using piperidine as a catalyst. Yields range from 70% to 86% depending on substituents. Post-synthesis, purification is achieved via flash chromatography .
Q. How are structural and purity analyses performed for this compound?
Key characterization methods include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., δ 8.41 ppm for aromatic protons in CDCl3) .
- HPLC with chiral columns : To resolve stereoisomers and quantify enantiomeric excess (e.g., 92% ee achieved in asymmetric additions) .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation .
Q. What are common derivatives of this scaffold in medicinal chemistry?
Derivatives often include substitutions at the 3-position, such as benzylidene groups or arylboronic acid adducts. For example, 3-(4-acetylbenzylidene)-1-methyl derivatives show bioactivity as α-synuclein fibril ligands . N-Benzyl or methyl substitutions improve stability and reactivity in asymmetric catalysis .
Advanced Research Questions
Q. How does E/Z isomerization of 3-benzylidene derivatives influence reaction outcomes?
The E isomer is typically dominant (>70%) in 3-benzylidene derivatives. However, isomerization occurs in solution (e.g., equilibration to 70/30 E/Z ratio over 7 days), which complicates stereochemical control. Solid-state storage prevents isomerization, making it critical for reproducible catalysis . Dynamic resolution during rhodium-catalyzed 1,4-additions ensures high enantioselectivity (92% ee) regardless of the starting E/Z ratio .
Q. What methodological challenges arise in asymmetric 1,4-additions with arylboronic acids?
- Steric hindrance : Ortho-substituted arylboronic acids fail to react, while para/meta-substituted analogs proceed efficiently (e.g., 4-methoxyphenylboronic acid yields 86% adducts) .
- Catalyst selection : Chiral diene ligands like (R,R)-Phbod* are essential for enantioselectivity. Non-chiral Rh catalysts yield racemic mixtures .
- Substrate limitations : Electron-withdrawing groups (e.g., acetyl) on the benzylidene ring reduce reactivity due to conjugation effects .
Q. How can ring-expansion strategies diversify the scaffold?
Microwave-assisted reactions with sodium azide or azidotrimethylsilane convert 3-substituted derivatives into 3- or 4-amino-naphthyridin-2(1H)-ones via cycloaddition-ring expansion. This method produces 39 examples with 50–75% yields, enabling access to fused heterocycles .
Q. What contradictions exist in stereochemical outcomes across studies?
- Non-selective protonation : Rh-enolate protonation in Hayashi-type reactions often lacks diastereoselectivity, leading to epimerization at C-3 .
- Reagent-dependent reactivity : Heteroarylboronic acids (e.g., 3-thiophenyl) yield adducts, while pyridinyl analogs fail, highlighting electronic and steric dependencies .
Methodological Best Practices
- Stereochemical control : Use chiral HPLC to monitor dynamic resolution and confirm ee values post-catalysis .
- Handling isomerization : Store 3-benzylidene derivatives in solid state and characterize isomer ratios immediately after synthesis .
- Catalytic optimization : Screen Rh catalysts (e.g., [(RhCl(C2H4)2]2) with (R,R)-Phbod* for asymmetric additions to balance yield and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
